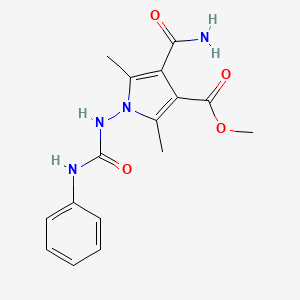

Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate

Description

Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate is a pyrrole derivative characterized by a substituted heteroaromatic core. Its structure includes:

- Methyl ester at position 3.

- Carbamoyl group (–CONH₂) at position 4.

- Methyl groups at positions 2 and 5.

- Phenylcarbamoylamino group (–NH–C(O)–NH–C₆H₅) at position 1.

This compound is synthesized via multi-step reactions involving cyclization and functional group modifications, as seen in analogous pyrrole derivatives .

Properties

CAS No. |

94126-66-6 |

|---|---|

Molecular Formula |

C16H18N4O4 |

Molecular Weight |

330.34 g/mol |

IUPAC Name |

methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate |

InChI |

InChI=1S/C16H18N4O4/c1-9-12(14(17)21)13(15(22)24-3)10(2)20(9)19-16(23)18-11-7-5-4-6-8-11/h4-8H,1-3H3,(H2,17,21)(H2,18,19,23) |

InChI Key |

RBMFRTPRBGXGGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1NC(=O)NC2=CC=CC=C2)C)C(=O)OC)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrole Core: Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

The foundational step is the synthesis of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, which serves as the scaffold for subsequent functionalizations.

Method : Literature describes the preparation of methyl 2,5-dimethylpyrrole-3-carboxylate via condensation reactions involving appropriate aldehydes and amines under acidic or basic catalysis, followed by esterification to introduce the methyl carboxylate group.

Reaction Conditions : Typical conditions include reflux in ethanol or other suitable solvents, often with acid or base catalysts to facilitate ring closure and ester formation.

Yield and Purity : Reported yields are generally moderate to high, with purification achieved by recrystallization or chromatography.

Introduction of the Carbamoyl Group at Position 4

The carbamoyl substituent at the 4-position of the pyrrole ring is introduced through selective functional group transformation.

Approach : This can be achieved by electrophilic substitution or via directed lithiation at the 4-position, followed by reaction with an appropriate carbamoyl chloride or isocyanate reagent to form the carbamoyl group.

Typical Reagents : Carbamoyl chloride derivatives or urea-based reagents are used to introduce the carbamoyl moiety.

Reaction Conditions : Low temperatures and inert atmospheres are preferred to prevent side reactions, with solvents such as dichloromethane or tetrahydrofuran.

Notes : The selectivity of substitution at the 4-position requires careful control of reaction parameters to avoid polysubstitution or ring degradation.

Formation of the Phenylcarbamoylamino Substituent at the 1-Position

The 1-position substitution with a phenylcarbamoylamino group involves amide bond formation on the pyrrole nitrogen.

Method : The pyrrole nitrogen is first deprotonated or activated, then reacted with phenyl isocyanate or phenylcarbamoyl chloride to form the phenylcarbamoylamino substituent.

Reaction Conditions : This step typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, in solvents such as dichloromethane or acetonitrile.

Purification : The product is purified by column chromatography or recrystallization.

Esterification and Final Purification

The methyl ester group at the 3-position is generally introduced early or preserved throughout the synthesis.

Final purification steps include recrystallization from suitable solvents or chromatographic techniques to isolate the pure target compound.

Data Table: Summary of Preparation Steps

Research Findings and Analysis

The compound belongs to a class of pyrrole derivatives with significant biological activity, including calcium channel modulation, as related analogs have been studied extensively.

Structural analogs such as methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate have well-established synthetic routes, which provide a foundation for the more complex substitution pattern in this compound.

The key challenges in synthesis are regioselective functionalization at the 4-position and selective amide formation at the pyrrole nitrogen without affecting other sensitive groups.

Optimization of reaction conditions, such as temperature control, choice of solvents, and reagent stoichiometry, is critical to maximize yield and purity.

No single-step preparation exists due to the complexity; instead, a convergent multistep synthesis is necessary.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include pyrrole and pyrazole derivatives with variations in substituents and core heterocycles. A comparative analysis is provided below:

Key Findings

Substituent Effects :

- Carbamoyl vs. Carbodithioate : The carbamoyl group (–CONH₂) in the target compound facilitates hydrogen bonding, whereas the carbodithioate (–S–C(S)–SCH₃) in compound 7 increases lipophilicity and metal-binding capacity .

- Ester Groups : The methyl ester (–COOCH₃) in the target compound vs. ethyl ester (–COOCH₂CH₃) in compound 215 impacts solubility and metabolic stability.

Synthetic Complexity: Compound 215’s synthesis yield (23%) highlights challenges in introducing halogenated aryl groups, whereas the target compound’s phenylcarbamoylamino group may require controlled coupling conditions to avoid byproducts .

Spectral Signatures: NH Protons: The target compound’s NH₂ (carbamoyl) and NH (phenylcarbamoylamino) groups are expected to resonate at δ 6.5–8.0, similar to compound 7’s NH signal at δ 8.39 . Aromatic Protons: Electron-withdrawing groups (e.g., –NO₂ in compound 7) deshield aromatic protons, shifting signals upfield compared to the target compound’s phenyl group .

Research Implications

- Materials Science : Differences in ester groups (methyl vs. ethyl) could tune solubility for crystallography studies using tools like Mercury or SHELX .

Biological Activity

Methyl 4-carbamoyl-2,5-dimethyl-1-(phenylcarbamoylamino)pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article provides an overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with various functional groups, which contribute to its biological activity. The molecular formula is .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to the pyrrole structure. For instance, a series of pyrrole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited significant inhibition against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 15 | Antibacterial |

| 8b | 18 | Antibacterial |

| 8c | 10 | Antifungal |

| 8d | 20 | Antifungal |

These findings suggest that modifications to the pyrrole structure can enhance antimicrobial activity, making it a promising scaffold for drug development.

Antitubercular Activity

A notable study explored the antitubercular potential of 2,5-dimethylpyrroles, including derivatives similar to this compound. The compounds were tested against Mycobacterium tuberculosis (M. tuberculosis) and demonstrated potent inhibitory effects.

Key Findings:

- MIC Values : Some derivatives exhibited minimum inhibitory concentration (MIC) values below 1 µg/mL against M. tuberculosis.

- Cytotoxicity : Selected compounds showed low cytotoxicity against human pulmonary fibroblasts and murine macrophages.

- Mechanism of Action : Molecular docking studies indicated that these compounds bind effectively to specific targets within the bacterial structure.

Case Studies

-

Study on Derivative 5n :

- Objective : To assess the efficacy against multidrug-resistant (MDR) strains.

- Results : Demonstrated significant growth restriction of intracellular M. tuberculosis with a high selectivity index (SI) against macrophages.

-

Study on Derivative 5q :

- Objective : Evaluating bactericidal vs. bacteriostatic effects.

- Results : Showed bactericidal activity comparable to established antitubercular drugs.

Q & A

Advanced Research Question

- Data Collection : Use single-crystal diffraction (Mo/Kα radiation) to resolve anisotropic displacement parameters.

- Refinement Tools :

- Validation : Check for R-factor convergence (<5%) and plausible bond lengths/angles using Mercury CSD’s packing similarity analysis .

What strategies are employed to analyze hydrogen bonding patterns in the crystal lattice of this compound?

Advanced Research Question

- Graph Set Analysis : Classify hydrogen bonds (e.g., D–H···A motifs) using Etter’s rules to identify supramolecular synthons .

- Mercury CSD : Visualize and quantify intermolecular interactions (e.g., N–H···O distances) and generate interaction maps .

- Energy Frameworks : Calculate interaction energies to prioritize dominant hydrogen bonds influencing crystal packing .

How can researchers address discrepancies in spectroscopic data arising from dynamic molecular processes?

Advanced Research Question

- Dynamic NMR : Resolve exchange broadening by acquiring spectra at low temperatures (e.g., 200 K) to slow tautomeric interconversion .

- Computational Modeling : Use DFT (e.g., Gaussian) to predict NMR shifts for tautomers and compare with experimental data .

- Crystallographic Validation : Cross-reference solution-state NMR data with solid-state structures to identify dominant tautomers .

What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

Basic Research Question

- Accelerated Degradation Studies :

- Stabilizers : Use desiccants (silica gel) or inert atmospheres (N₂) to mitigate hygroscopic degradation .

How can researchers design derivatives of this compound to study structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.